Ketoconazole-D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

酮康唑-d3: 是一种氘代形式的酮康唑,酮康唑是一种广谱三唑类抗真菌剂。 它主要用作气相色谱-质谱法 (GC-MS) 或液相色谱-质谱法 (LC-MS) 测定酮康唑浓度的内标 . 酮康唑本身以其对各种真菌菌株的活性而闻名,包括白色念珠菌、克柔念珠菌、热带念珠菌、光滑念珠菌、近平滑念珠菌、新型隐球菌和烟曲霉 .

作用机制

酮康唑-d3 与酮康唑一样,通过抑制真菌细胞色素 P450 酶羊毛甾醇 14α-脱甲基酶 (CYP51) 发挥其抗真菌作用。 这种抑制会破坏麦角甾醇的合成,麦角甾醇是真菌细胞膜的重要组成部分,导致膜通透性增加和细胞死亡 . 此外,酮康唑-d3 会抑制人细胞色素 P450 3A4 (CYP3A4),这会影响其他药物的代谢 .

生化分析

Biochemical Properties

Ketoconazole-D3 interacts with various enzymes and proteins. This enzyme is crucial in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts ergosterol synthesis, leading to increased fungal cellular permeability .

Cellular Effects

This compound has significant effects on various types of cells. For instance, it has been shown to increase the expression of P-glycoprotein (P-gp) in human colon adenocarcinoma cells . P-gp is a member of the ABC transporter family known for its role in multidrug resistance in cancer chemotherapy . The increase in P-gp expression was accompanied by increased P-gp function, as measured by decreased Rh123 accumulation in the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It operates by blocking the biosynthesis of ergosterol through the inhibition of lanosterol 14alpha-demethylase . This results in increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. For instance, it has been noted that the rate of elimination of Ketoconazole is dose-dependent—the greater the dose, the longer the elimination half-life .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a severe, dose-related ulcerative dermatitis occurs in 5%–10% of dogs administered Ketoconazole in doses >10 mg/kg . If identified early, drug withdrawal leads to resolution; if not recognized early, severe, extensive necrosis and sloughing can develop .

Metabolic Pathways

This compound is involved in various metabolic pathways. It shifts host lipid profile by interfering with cytochrome P450 enzymes and androgen receptors . This shift in lipid profile affects the metabolism of Malassezia, a genus of fungi, leading to further changes in epidermal lipid composition .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been suggested that this compound may be transported via organic cation transporter 1 (OCT1), a member of the Solute Carrier 22A (SLC22A) family .

Subcellular Localization

It is known that this compound exerts its effects at various sites within the cell, including the plasma membrane where it interacts with various enzymes and proteins .

准备方法

合成路线和反应条件: 酮康唑-d3 的合成涉及将氘原子掺入酮康唑分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。具体的合成路线可能包括以下步骤:

咪唑环的形成: 咪唑环通过在受控条件下反应合适的起始材料形成。

二氯苯基的引入: 二氯苯基通过取代反应引入。

二氧戊环的形成: 二氧戊环通过使中间体与合适的试剂反应形成。

氘的掺入: 在合成过程中,通过使用氘代试剂或溶剂引入氘原子.

工业生产方法: 酮康唑-d3 的工业生产遵循与上述类似的合成路线,但规模更大。该过程涉及优化反应条件以确保最终产品的产率和纯度高。 使用氘代试剂和溶剂对于实现所需的氘掺入至关重要 .

化学反应分析

反应类型: 酮康唑-d3 会发生各种化学反应,包括:

氧化: 酮康唑-d3 可以发生氧化反应,导致形成氧化产物。

还原: 还原反应可以将酮康唑-d3 转化为其还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用还原剂包括硼氢化钠和氢化铝锂。

形成的主要产物: 从这些反应中形成的主要产物取决于所用反应条件和试剂。 例如,氧化可能导致形成酮康唑-d3 氧化物,而还原可能产生还原的酮康唑-d3 衍生物 .

科学研究应用

酮康唑-d3 具有多种科学研究应用,包括:

酮康唑的定量: 它被用作 GC-MS 和 LC-MS 中的内标,用于准确测定各种样品中酮康唑的浓度.

药代动力学研究: 酮康唑-d3 用于药代动力学研究,以了解酮康唑的吸收、分布、代谢和排泄.

药物相互作用研究: 它用于研究涉及酮康唑和其他化合物的药物相互作用.

相似化合物的比较

类似化合物:

氟康唑: 另一种三唑类抗真菌剂,具有类似的作用机制,但药代动力学特性不同。

伊曲康唑: 一种三唑类抗真菌剂,与酮康唑相比,具有更广泛的活性谱。

伏立康唑: 一种三唑类抗真菌剂,对曲霉菌属具有增强的活性。

泊沙康唑: 一种三唑类抗真菌剂,具有广泛的活性谱和改善的药代动力学.

酮康唑-d3 的独特性: 酮康唑-d3 由于其氘掺入而独一无二,这使其成为基于质谱法定量酮康唑的理想内标。 这种氘标记在分析测量中提供了更高的准确性和精确度 .

生物活性

Ketoconazole-D3, a deuterated derivative of ketoconazole, is primarily known for its antifungal properties and its role in treating conditions related to hyperandrogenism. Its biological activity extends beyond antifungal effects, influencing various physiological pathways, particularly those associated with steroidogenesis and vitamin D metabolism. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Ketoconazole functions as an imidazole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes. Additionally, it has significant effects on steroidogenesis by inhibiting enzymes involved in steroid hormone production. Specifically, it inhibits the cytochrome P450 enzyme system, particularly 11-hydroxylase (CYP11B1), which is crucial for the conversion of progesterone to cortisol in the adrenal glands .

Key Enzymatic Inhibition

- CYP11A1 : Involved in cholesterol side-chain cleavage.

- CYP17 : Critical for androgen synthesis.

- CYP19 : Aromatase enzyme involved in estrogen synthesis.

This inhibition results in decreased cortisol levels and can lead to adrenal insufficiency, necessitating careful monitoring during treatment.

1. Treatment of Hypercalcemic Sarcoidosis

A notable application of Ketoconazole is in managing refractory hypercalcemia associated with sarcoidosis. A case series reported that Ketoconazole effectively reduced hypercalcemia by inhibiting macrophage 1-alpha-hydroxylation of 25-hydroxyvitamin D3, thus decreasing elevated calcium levels without the need for corticosteroids .

| Patient | Initial Calcium Level | Post-Ketoconazole Calcium Level | Duration of Treatment |

|---|---|---|---|

| 1 | 12.5 mg/dL | 10.2 mg/dL | 6 weeks |

| 2 | 13.0 mg/dL | 9.8 mg/dL | 8 weeks |

| 3 | 11.8 mg/dL | 10.0 mg/dL | 4 weeks |

| 4 | 12.0 mg/dL | 10.5 mg/dL | 5 weeks |

2. Combination Therapy with Vitamin D3

Research indicates that combining Ketoconazole with Vitamin D3 can enhance therapeutic outcomes in cancer treatment by modulating the expression of the vitamin D receptor (VDR) and P-glycoprotein (P-gp). A study demonstrated that this combination significantly increased VDR expression and P-gp function, which are crucial for drug disposition and resistance mechanisms in cancer cells .

Adverse Effects

While this compound is effective in various applications, it is associated with several adverse effects due to its impact on adrenal function and liver enzymes:

- Adrenal Insufficiency : Prolonged use can lead to decreased cortisol production.

- Hepatotoxicity : Liver function tests should be monitored regularly.

- Gastrointestinal Disturbances : Nausea and abdominal pain are common side effects.

Case Study: Adrenal Injury Amelioration

A study investigated the protective effects of Vitamin D3 against adrenal injury induced by Ketoconazole in rats. The administration of Vitamin D3 was shown to ameliorate histological changes and restore hormonal balance by enhancing mitochondrial function and reducing apoptosis markers such as Bax .

Table: Effects of Vitamin D3 Supplementation on Ketoconazole-Induced Changes

| Parameter | Control Group (No KZ) | KZ Group (No VD3) | KZ + VD3 Group |

|---|---|---|---|

| Plasma ACTH (pg/mL) | 50 | 120 | 70 |

| Corticosterone (ng/mL) | 200 | 80 | 150 |

| Aldosterone (ng/mL) | 100 | 30 | 70 |

属性

IUPAC Name |

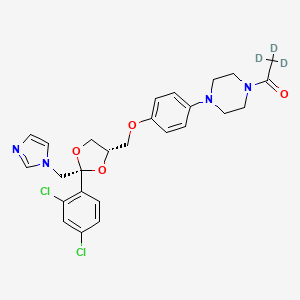

2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-SIULDFEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。